rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride
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Overview
Description
rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[3.1.0]hexane ring system, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the amine group: This step often involves the use of amination reactions, where an amine group is introduced into the bicyclic ring system.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine hydrochloride
- rac-(1R,5S)-1-(m-Tolyl)-3-oxabicyclo[3.1.0]hexan-2-one
- rac-(1R,5S)-3-oxabicyclo[3.1.0]hexan-2-one
Uniqueness
rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride is unique due to its specific stereochemistry and the presence of the amine group, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C6H12ClN |
---|---|
Molecular Weight |
133.62 g/mol |
IUPAC Name |
(1S,2R,5R)-bicyclo[3.1.0]hexan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c7-6-2-1-4-3-5(4)6;/h4-6H,1-3,7H2;1H/t4-,5+,6-;/m1./s1 |
InChI Key |
LJMKZDZCBGHAJM-KJESCUSBSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H]1C2)N.Cl |
Canonical SMILES |
C1CC(C2C1C2)N.Cl |
Origin of Product |
United States |
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